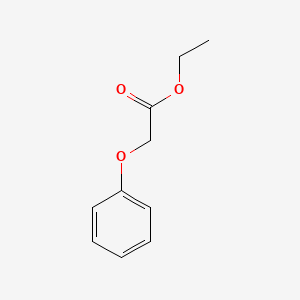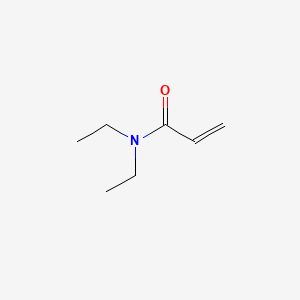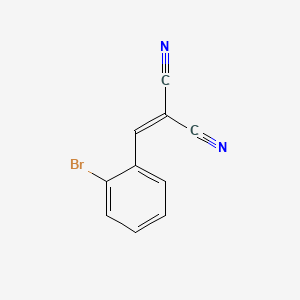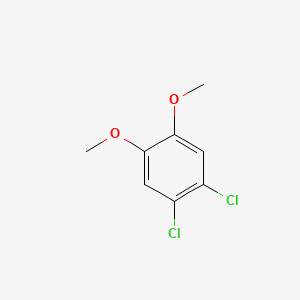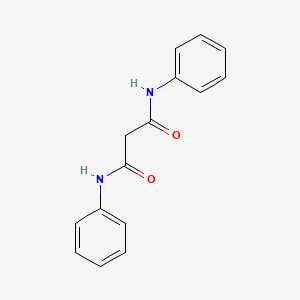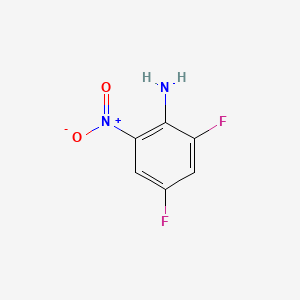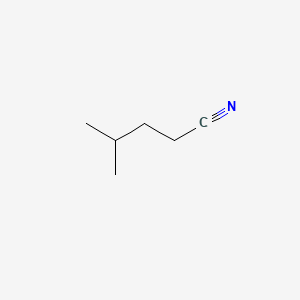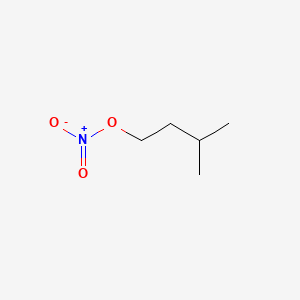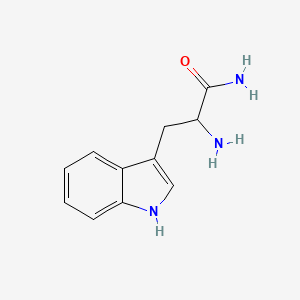
2-Amino-3-(1H-indol-3-yl)propanamide
Vue d'ensemble
Description
2-Amino-3-(1H-indol-3-yl)propanamide, commonly known as Indole-3-Propionic Acid (IPA), is an important molecule in the field of biochemistry and physiology. It is a naturally-occurring compound found in a variety of plants and animals, as well as in some bacteria. IPA has been studied for its potential as a therapeutic agent, and it has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Recherche sur le traitement du paludisme
2-Amino-3-(1H-indol-3-yl)propanamide : les dérivés ont été étudiés comme inhibiteurs potentiels de Falcipain-2 (FP-2), une cystéine protéase cruciale dans le parasite du paludisme, Plasmodium falciparum. Ces composés pourraient conduire à de nouveaux traitements contre le paludisme, une maladie responsable de millions de cas cliniques chaque année .
Biologie structurale
La structure cristalline de l’acide (S)-2-amino-3-(1H-indol-3-yl)propanoïque a été déterminée, ce qui est étroitement lié au composé en question. Comprendre la structure cristalline aide à la conception de nouveaux médicaments et matériaux en révélant les interactions moléculaires et la stabilité .
Développement de médicaments
La structure unique de ce composé en fait un candidat polyvalent pour le développement de médicaments. Sa partie indole est une caractéristique commune dans les molécules pharmacologiquement actives, suggérant une large gamme d’applications thérapeutiques.
Recherche anti-inflammatoire et analgésique
Les dérivés de l’indole, y compris ceux liés au This compound, ont montré des activités anti-inflammatoires et analgésiques prometteuses. Ces propriétés sont cruciales pour développer de nouveaux médicaments pour la gestion de la douleur et de l’inflammation .
Activité antimycobactérienne
La recherche a indiqué que certains dérivés de (1H-indol-3-yl)propanamide présentent une activité significative contre diverses souches de mycobactéries, y compris les souches résistantes aux médicaments. Cela ouvre des possibilités pour traiter la tuberculose et les infections associées .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
It’s suggested that the compound might interact with its targets and induce changes that could lead to its biological effects .
Result of Action
It’s known that indole derivatives can exhibit a variety of biological activities, including anti-inflammatory and analgesic activities .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(1H-indol-3-yl)propanamide change over time The compound’s stability and degradation are important factors to consider Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and neurotransmitter synthesis. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic imbalances. Understanding the dosage-dependent effects is crucial for its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function
Propriétés
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSKPBDKNIXMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874200 | |
| Record name | TRYPTOPHAN AMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptophanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6720-02-1, 20696-57-5 | |
| Record name | Tryptophanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006720021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



